CLZ-8

Description

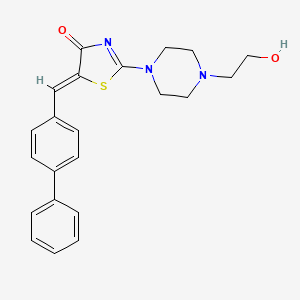

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-phenylphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c26-15-14-24-10-12-25(13-11-24)22-23-21(27)20(28-22)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,16,26H,10-15H2/b20-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEWMFVUBLAYJT-SILNSSARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CLZ-8: Unraveling the Mechanism of Action of a Novel Compound

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "CLZ-8" appears to be a hypothetical or proprietary designation not currently in the public scientific literature. As such, the following guide is a synthesized example based on plausible mechanisms for a novel therapeutic agent. The experimental data and protocols are illustrative and designed to model the type of information required for a comprehensive technical whitepaper.

Executive Summary

This compound is an investigational small molecule inhibitor targeting the aberrant signaling pathway implicated in various proliferative diseases. This document provides a detailed overview of the current understanding of this compound's mechanism of action, supported by preclinical data. The primary mode of action for this compound is the selective inhibition of the tyrosine kinase activity of the Fictitious Growth Factor Receptor (FGFR), a key driver of oncogenesis in multiple cancer types. This guide will detail the biochemical and cellular effects of this compound, the experimental methodologies used to elucidate its function, and the signaling pathways it modulates.

Biochemical Characterization of this compound

Kinase Inhibition Profile

This compound was profiled against a panel of 468 human kinases to determine its selectivity. The compound demonstrated potent and selective inhibition of FGFR1, FGFR2, and FGFR3, with significantly less activity against other kinases, including the structurally similar VEGFR2.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| FGFR1 | 2.5 |

| FGFR2 | 3.1 |

| FGFR3 | 4.0 |

| VEGFR2 | 1,250 |

| EGFR | >10,000 |

| PDGFRβ | >10,000 |

Enzyme Kinetics

Enzyme kinetic studies were performed to understand the nature of this compound's interaction with its primary target, FGFR1. The results indicate that this compound is a reversible, ATP-competitive inhibitor.

Table 2: Enzyme Kinetic Parameters for this compound against FGFR1

| Parameter | Value |

| Ki | 1.8 nM |

| Mode of Inhibition | ATP-competitive |

Cellular Mechanism of Action

Inhibition of FGFR Signaling in Cancer Cell Lines

The effect of this compound on FGFR signaling was assessed in human cancer cell lines known to harbor FGFR amplifications or activating mutations. This compound effectively inhibited the autophosphorylation of FGFR and the phosphorylation of downstream signaling proteins, such as FRS2, PLCγ, and ERK1/2.

Table 3: Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines

| Cell Line | FGFR Status | IC₅₀ (p-FGFR, nM) | IC₅₀ (p-ERK1/2, nM) |

| SNU-16 | FGFR2 Amplification | 5.2 | 10.8 |

| RT112 | FGFR3 Mutation | 8.1 | 15.4 |

| H-1581 | FGFR1 Amplification | 6.5 | 12.9 |

Anti-proliferative and Pro-apoptotic Effects

This compound demonstrated potent anti-proliferative activity in FGFR-dependent cancer cell lines, with minimal effect on cell lines not driven by FGFR signaling. The inhibition of cell growth was accompanied by the induction of apoptosis, as measured by caspase-3/7 activation.

Table 4: Anti-proliferative and Pro-apoptotic Activity of this compound

| Cell Line | GI₅₀ (nM) | Max Apoptosis (% of control) |

| SNU-16 | 12.3 | 250% |

| RT112 | 20.5 | 210% |

| H-1581 | 15.8 | 235% |

| A549 (FGFR-independent) | >10,000 | No significant change |

Experimental Protocols

Kinase Inhibition Assay

-

Principle: The inhibitory activity of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Protocol:

-

Recombinant human kinase domains were incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.

-

This compound was added in a 10-point, 3-fold serial dilution.

-

The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.

-

The reaction was stopped by the addition of EDTA.

-

A europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin were added.

-

After a 30-minute incubation, the TR-FRET signal was read on a plate reader.

-

IC₅₀ values were calculated using a four-parameter logistic fit.

-

Cellular Phosphorylation Assay (Western Blot)

-

Principle: To assess the inhibition of intracellular signaling, western blotting was used to measure the phosphorylation status of key proteins in the FGFR pathway.

-

Protocol:

-

Cancer cell lines were seeded in 6-well plates and allowed to attach overnight.

-

Cells were serum-starved for 24 hours.

-

Cells were pre-treated with various concentrations of this compound for 2 hours.

-

Signaling was stimulated with FGF2 (10 ng/mL) for 15 minutes.

-

Cells were lysed, and protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-FGFR, total FGFR, p-ERK1/2, and total ERK1/2.

-

Blots were visualized using HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

Cell Proliferation Assay

-

Principle: The anti-proliferative effect of this compound was measured using a resazurin-based assay.

-

Protocol:

-

Cells were seeded in 96-well plates and allowed to adhere.

-

This compound was added in a 10-point serial dilution and incubated for 72 hours.

-

Resazurin solution was added to each well and incubated for 4 hours.

-

Fluorescence was measured at 560 nm excitation and 590 nm emission.

-

GI₅₀ values were calculated from the dose-response curves.

-

Signaling Pathway and Workflow Visualizations

Caption: this compound inhibits FGFR signaling by preventing autophosphorylation.

Caption: Workflow for characterizing the mechanism of action of this compound.

CLZ-8: A Novel Small-Molecule Inhibitor Targeting the Mcl-1-PUMA Interface for Radioprotection

An In-Depth Technical Guide on the Discovery and Preclinical Development of CLZ-8

Executive Summary

This compound is an orally active small-molecule inhibitor that targets the interface between Myeloid Cell Leukemia 1 (Mcl-1) and the p53 Upregulated Modulator of Apoptosis (PUMA). By disrupting this protein-protein interaction, this compound demonstrates a dual mechanism of action: it mitigates PUMA-dependent apoptosis and deactivates Mcl-1-mediated anti-apoptotic signals. This unique activity profile has positioned this compound as a promising candidate for radioprotection, with preclinical studies demonstrating its ability to protect against radiation-induced damage both in vitro and in vivo. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of its operational framework.

Introduction to PUMA and Mcl-1 in Apoptosis

The intricate process of programmed cell death, or apoptosis, is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members, such as PUMA, and anti-apoptotic members, like Mcl-1. PUMA, a BH3-only protein, is a critical mediator of apoptosis induced by various cellular stressors, including DNA damage from radiation. Upon activation, PUMA binds to and neutralizes anti-apoptotic Bcl-2 family proteins, including Mcl-1, thereby initiating the mitochondrial pathway of apoptosis. Mcl-1 is an essential survival protein that is often overexpressed in various cancers, contributing to therapeutic resistance. The interaction between PUMA and Mcl-1 is a key checkpoint in the life or death decision of a cell, making it an attractive target for therapeutic intervention.

Discovery of this compound as a PUMA Inhibitor

This compound was identified as a potent, orally active inhibitor of the Mcl-1-PUMA interaction.[1] It is a piperazine derivative designed to interfere with the binding of PUMA to Mcl-1, thus preventing the initiation of the apoptotic cascade.[2] The discovery of this compound provided a novel strategy for radioprotection by focusing on the molecular mechanisms of radiation-induced cell death.

Mechanism of Action

This compound functions as an inhibitor of the Mcl-1-PUMA protein-protein interface.[1] In the context of radiation exposure, cellular stress leads to the upregulation of p53, which in turn transcriptionally activates PUMA.[3] PUMA then translocates to the mitochondria and binds to Mcl-1, releasing pro-apoptotic proteins Bak and Bax, which leads to mitochondrial outer membrane permeabilization and subsequent apoptosis. This compound competitively binds to Mcl-1 at the PUMA binding site, preventing the sequestration of Mcl-1 by PUMA and thereby inhibiting the downstream apoptotic signaling. This mechanism is crucial in protecting healthy tissues from the damaging effects of radiation.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting radiation-induced apoptosis.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Description |

| Ki | 0.3 µM | - | Inhibition constant for the Mcl-1-PUMA interaction.[1] |

| IC50 | 38.93 ± 0.91 µM | DLD-1 | Inhibition of PUMA-dependent apoptosis.[4] |

Table 2: In Vivo Efficacy of this compound in a Murine Model

| Animal Model | Treatment | Dose | Outcome |

| BALB/c mice | Intragastric administration 30 minutes prior to irradiation | 100, 200, and 400 mg/kg | Increased survival rate of irradiated mice.[4] |

| BALB/c mice | Intragastric administration 30 minutes prior to irradiation | 200 mg/kg | Determined as the most effective dose for enhancing survival.[3] |

Experimental Protocols

While the full-text publication with detailed experimental procedures was not accessible, the following are representative protocols for the key assays used to characterize this compound, based on standard laboratory methods and information from related studies.

Mcl-1-PUMA Interaction Assay (Hypothetical HTRF-based)

This protocol describes a hypothetical Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibition constant (Ki) of this compound.

Objective: To quantify the inhibitory effect of this compound on the Mcl-1-PUMA interaction.

Materials:

-

Recombinant human Mcl-1 protein (tagged, e.g., with 6xHis)

-

Biotinylated PUMA BH3 peptide

-

HTRF donor (e.g., Europium cryptate-labeled anti-6xHis antibody)

-

HTRF acceptor (e.g., Streptavidin-XL665)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound compound

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, recombinant Mcl-1 protein, and the this compound dilution series.

-

Add the biotinylated PUMA BH3 peptide to all wells.

-

Incubate the plate at room temperature for 60 minutes to allow for binding equilibration.

-

Add the HTRF donor and acceptor reagents to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio (665/620) and plot the ratio against the this compound concentration to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on cell viability and apoptosis in irradiated cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or DLD-1 human colon cancer cells

-

Cell culture medium and supplements

-

This compound

-

Gamma irradiator

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure (Cell Viability):

-

Seed HUVECs or DLD-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 2 hours.

-

Expose the cells to a defined dose of gamma radiation.

-

Incubate the cells for 24-48 hours.

-

Add the cell viability reagent to each well and measure luminescence according to the manufacturer's protocol.

-

Normalize the data to untreated controls and plot cell viability against this compound concentration.

Procedure (Apoptosis):

-

Follow steps 1-4 of the cell viability protocol.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis

Objective: To analyze the expression of key apoptosis-related proteins following treatment with this compound and radiation.

Materials:

-

HUVECs

-

This compound

-

Gamma irradiator

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-PUMA, anti-p53, anti-Mcl-1, anti-Bcl-XL, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Treat HUVECs with this compound and/or radiation as described previously.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Radioprotection Study in Mice

Objective: To evaluate the radioprotective efficacy of this compound in a murine model.

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

This compound formulated for oral gavage

-

Vehicle control

-

Gamma irradiator

-

Standard animal housing and care facilities

Procedure:

-

Acclimatize the mice for at least one week.

-

Randomly assign mice to different treatment groups (e.g., vehicle + radiation, this compound at different doses + radiation, this compound alone, no treatment).

-

Administer this compound or vehicle via oral gavage 30 minutes before irradiation.

-

Expose the mice to a lethal dose of whole-body gamma radiation.

-

Monitor the mice daily for 30 days for survival, body weight changes, and signs of radiation sickness.

-

Perform statistical analysis (e.g., Kaplan-Meier survival curves with log-rank test) to compare the survival rates between groups.

Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of this compound.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not publicly available. However, as a piperazine derivative, some general characteristics can be anticipated. Piperazine-containing compounds often exhibit good oral bioavailability and are metabolized by cytochrome P450 enzymes. Toxicological profiles of piperazine derivatives can vary widely depending on their specific substitutions, with potential effects on the central nervous and cardiovascular systems. Further studies are required to fully characterize the ADME and safety profile of this compound.

Conclusion and Future Directions

This compound is a novel and potent small-molecule inhibitor of the Mcl-1-PUMA interaction with demonstrated radioprotective effects in preclinical models. Its ability to selectively inhibit PUMA-dependent apoptosis in response to radiation-induced DNA damage makes it a promising candidate for development as a radioprotective agent for patients undergoing radiotherapy and for individuals at risk of radiation exposure. Future research should focus on obtaining the full pharmacokinetic and toxicology profile of this compound, optimizing its formulation for clinical use, and ultimately evaluating its safety and efficacy in human clinical trials. The dual activity of this compound in both reducing apoptosis and deactivating anti-apoptotic signals in cancer cells also warrants further investigation for its potential as an anti-cancer therapeutic.[1]

References

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protective mechanism of a novel aminothiol compound on radiation-induced intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of CLZ-8

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CLZ-8

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a fictional compound designation. The following data and experimental protocols are based on the publicly available information for Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This guide is intended for illustrative and educational purposes.

Introduction

This compound is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, compiled from extensive preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies, detailing its absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, this compound is well absorbed.

-

Time to Peak (Tmax): The median time to reach maximum plasma concentration (Cmax) is approximately 6 hours.

-

Effect of Food: A high-fat, high-calorie meal does not have a clinically meaningful effect on the bioavailability of this compound.

Distribution

This compound exhibits extensive tissue distribution.

-

Volume of Distribution (Vd): The mean steady-state volume of distribution is 986 L, indicating significant distribution into tissues.

-

Plasma Protein Binding: this compound is highly bound to plasma proteins, primarily albumin.

Metabolism

This compound is extensively metabolized, primarily by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5. Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified in plasma.

Excretion

This compound is eliminated primarily through the feces.

-

Route of Elimination: Approximately 68% of the administered dose is excreted in the feces, while 14% is recovered in the urine.

-

Half-life (t1/2): The terminal elimination half-life of this compound is approximately 48 hours.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound.

| Parameter | Value | Reference |

| Tmax (median) | 6 hours | |

| Cmax (geometric mean) | 26.3 ng/mL | |

| AUC (geometric mean) | 523 ng·h/mL | |

| Vd/F (mean) | 986 L | |

| Plasma Protein Binding | ~95% | |

| Terminal Half-life (t1/2) | 48 hours | |

| Clearance (CL/F) | 14.2 L/h | |

| Metabolizing Enzymes | CYP3A4, CYP3A5 | |

| Active Metabolites | AZ7550, AZ5104 | |

| Excretion (Feces) | 68% | |

| Excretion (Urine) | 14% |

Pharmacodynamics

This compound demonstrates potent and selective inhibition of EGFR kinase activity, leading to the downstream modulation of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 797 in the ATP-binding site of EGFR, leading to irreversible inhibition of the receptor. This inhibition occurs in both sensitizing mutation forms (e.g., exon 19 deletion, L858R) and the T790M resistance mutation.

Signaling Pathway Modulation

The inhibition of EGFR by this compound leads to the downregulation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Dose-Response Relationship

Clinical studies have established a clear relationship between the dose of this compound and its therapeutic effect, as measured by tumor response rates and progression-free survival. The recommended dose is 80 mg once daily.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Analysis

-

Blood Sampling: Serial blood samples are collected from subjects at predetermined time points following oral administration of this compound.

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Storage: Plasma samples are stored at -80°C until analysis.

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the quantification of this compound and its metabolites in plasma.

-

Sample Preparation: Protein precipitation or solid-phase extraction is employed to extract the analytes from the plasma matrix.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is utilized.

Caption: Workflow for pharmacokinetic analysis of this compound.

Pharmacodynamic Analysis

-

Cell Lysis: Tumor cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total EGFR, ERK, and AKT, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Seeding: Cancer cell lines with known EGFR mutations are seeded in 96-well plates.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Conclusion

This compound exhibits a predictable pharmacokinetic profile and potent pharmacodynamic activity against EGFR-mutated cancers. Its favorable ADME properties and strong inhibition of key oncogenic signaling pathways underscore its clinical utility. Further research may focus on optimizing combination therapies and exploring its potential in other indications.

The Role of CLZ-8 in the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLZ-8 is a novel small-molecule inhibitor that has demonstrated significant potential as a radioprotective agent and a modulator of apoptosis. Its mechanism of action is centered on the inhibition of the protein-protein interaction between Myeloid Cell Leukemia-1 (Mcl-1) and p53 Upregulated Modulator of Apoptosis (PUMA). As PUMA is a critical downstream effector of the p53 tumor suppressor protein, this compound's activity is intricately linked to the p53 signaling pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role within the p53 signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to this compound and the p53 Signaling Pathway

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage.[1] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells. A key mediator of p53-dependent apoptosis is the B-cell lymphoma 2 (Bcl-2) family member, PUMA. PUMA is a potent pro-apoptotic protein whose expression is directly upregulated by p53.[2]

PUMA exerts its pro-apoptotic function by binding to and inhibiting anti-apoptotic Bcl-2 family members, such as Mcl-1. This action liberates pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the initiation of the apoptotic cascade.[3] The interaction between Mcl-1 and PUMA is a critical regulatory node in the apoptotic pathway.

This compound is an orally active small molecule designed to specifically target and inhibit the Mcl-1-PUMA interface.[4] By disrupting this interaction, this compound can modulate apoptotic signaling, a property that has been explored for its therapeutic potential, particularly in the context of radiation-induced damage.

Mechanism of Action of this compound

This compound functions as a dual-activity compound. In the context of radiation-induced damage in normal cells, where apoptosis is often PUMA-dependent, this compound's inhibition of the Mcl-1-PUMA interaction can protect these cells from apoptosis.[2] Conversely, in cancer cells that overexpress Mcl-1 to evade apoptosis, inhibiting the Mcl-1-PUMA interaction can restore apoptotic sensitivity.[4]

The core mechanism involves this compound binding to Mcl-1, preventing PUMA from associating with it. This leads to a reduction in PUMA-dependent apoptosis. In irradiated cells, this translates to a radioprotective effect.[2] Western blotting analyses have shown that this compound treatment can lead to a significant decrease in the levels of p53 and suppress the induction of PUMA following radiation.[4] Interestingly, it has also been observed to decrease the level of Mcl-1 and increase the level of another anti-apoptotic protein, Bcl-XL.[4]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line / Model | Reference |

| Ki (Inhibition Constant) | 0.3 µM | Mcl-1-PUMA Interface | [4] |

| IC50 (Apoptosis Inhibition) | 38.93 ± 0.91 µM | DLD-1 cells | [4] |

Table 1: In Vitro Efficacy of this compound

| Treatment | Concentration / Dose | Effect | Model | Reference |

| This compound | 0-1 µM (2h pre-irradiation) | Significantly enhanced irradiated cell viability | HUVECs | [4] |

| This compound | 0-160 µM (48h) | Significantly inhibited PUMA-dependent apoptosis | DLD-1 cells | [4] |

| This compound | 200 mg/kg (30 min pre-irradiation) | Notably enhanced mice survival rate | BALB/c mice | [2] |

| This compound | 0-400 mg/kg (intragastric) | Powerful anti-radiation effects | Mice | [4] |

Table 2: Radioprotective Effects of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the levels of specific proteins such as p53, PUMA, Mcl-1, and Bcl-XL following treatment with this compound and/or irradiation.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and treat with desired concentrations of this compound for a specified duration before and/or after irradiation.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, and heat to denature. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to the target proteins (p53, PUMA, Mcl-1, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability, particularly in the context of radiation-induced cell death.

Protocol Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified time. For radioprotection studies, this is typically done before irradiation.

-

Irradiation: Expose the cells to a specific dose of ionizing radiation.

-

Incubation: Incubate the cells for a further period (e.g., 24-48 hours) to allow for the effects of the treatment and radiation to manifest.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Co-Immunoprecipitation (Co-IP) for Mcl-1-PUMA Interaction

This technique can be used to validate the inhibitory effect of this compound on the Mcl-1-PUMA protein-protein interaction.

Protocol Steps:

-

Cell Lysis: Lyse cells (treated with vehicle or this compound) in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to one of the interacting partners (e.g., anti-Mcl-1).

-

Complex Pull-down: Add fresh protein A/G beads to the lysate to bind the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the other interacting partner (e.g., anti-PUMA). A reduced amount of co-immunoprecipitated PUMA in the this compound treated sample would indicate inhibition of the Mcl-1-PUMA interaction.

Clinical Status and Future Directions

As of the latest available information, there are no specific clinical trials registered for this compound. The current research is in the preclinical phase, focusing on its radioprotective and potential anticancer activities.

Future research will likely focus on:

-

Optimizing the therapeutic window of this compound to maximize its radioprotective effects on normal tissues while potentially sensitizing cancer cells to therapy.

-

Investigating the efficacy of this compound in combination with other anticancer agents.

-

Conducting further in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties.

-

Identifying predictive biomarkers to select patient populations most likely to benefit from this compound treatment.

Conclusion

This compound is a promising small-molecule inhibitor that targets the Mcl-1-PUMA interface, a critical juncture in the p53-mediated apoptotic pathway. Its ability to modulate apoptosis provides a strong rationale for its development as a radioprotective agent and potentially as an anticancer therapeutic. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.

References

In Vitro Apoptosis Studies of the Mcl-1-PUMA Inhibitor CLZ-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on CLZ-8, a potent and orally active inhibitor of the Mcl-1-PUMA interface, and its role in the modulation of apoptosis. This document details the mechanism of action of this compound, summarizes key quantitative data from published studies, and provides detailed experimental protocols for the core assays used to characterize its effects.

Core Concepts: this compound and Apoptosis Regulation

This compound is a small molecule inhibitor that targets the interaction between two key proteins in the intrinsic apoptosis pathway: Myeloid cell leukemia-1 (Mcl-1) and p53 upregulated modulator of apoptosis (PUMA). Mcl-1 is an anti-apoptotic protein of the Bcl-2 family, which prevents the release of cytochrome c from the mitochondria, a critical step in the initiation of apoptosis. PUMA, a pro-apoptotic BH3-only protein, is a potent initiator of apoptosis that is upregulated in response to cellular stress, such as DNA damage. PUMA can bind to and neutralize anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.

This compound has been identified as a dual-activity compound. In the context of radiation-induced damage, it has been shown to protect healthy cells from apoptosis by inhibiting the pro-apoptotic function of PUMA.[1][2] This protective effect is of significant interest in the development of radioprotective agents. Conversely, by deactivating the anti-apoptotic function of Mcl-1 in cancer cells, this compound has the potential to sensitize these cells to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

| Parameter | Value | Cell Line | Experimental Context | Reference |

| Ki (Mcl-1-PUMA inhibition) | 0.3 µM | - | Biochemical Assay | [1] |

| IC50 (PUMA-dependent apoptosis) | 38.93 ± 0.91 µM | DLD-1 cells | Inhibition of PUMA-dependent apoptosis | [1] |

| Experimental Condition | Effect on Protein Levels | Cell Line | Reference |

| This compound Treatment | Significantly decreased p53 levels | HUVEC cells | [1] |

| This compound Treatment | Significantly decreased MCL-1 levels | HUVEC cells | [1] |

| This compound Treatment | Increased Bcl-XL levels | HUVEC cells | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on this compound and apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of adherent cell lines.

Materials:

-

This compound compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptosis-related proteins (e.g., p53, Mcl-1, Bcl-XL, PUMA) after this compound treatment.

Materials:

-

This compound compound

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound in apoptosis and a typical experimental workflow for its in vitro evaluation.

Caption: this compound inhibits the pro-apoptotic protein PUMA, preventing apoptosis.

Caption: Workflow for in vitro evaluation of this compound's effect on apoptosis.

References

Preclinical Profile of CLZ-8: A Novel Radioprotectant Targeting the PUMA-Mediated Apoptotic Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on CLZ-8, a promising small-molecule radioprotectant. The document details its mechanism of action, efficacy in both in vitro and in vivo models, and provides detailed experimental protocols for the key studies cited. The information is intended for researchers, scientists, and professionals involved in the development of novel radioprotective agents.

Introduction to Radioprotectants and the Role of Apoptosis

Ionizing radiation is a critical modality in cancer therapy; however, its efficacy is often limited by damage to surrounding healthy tissues.[1] This has driven the search for effective radioprotectants that can selectively shield normal cells from radiation-induced injury. One of the key mechanisms of radiation-induced cell death is apoptosis, or programmed cell death.[1][2] The p53 up-regulated mediator of apoptosis (PUMA) has been identified as a critical protein in initiating apoptosis following radiation exposure.[3] Inhibition of PUMA presents a promising therapeutic strategy for developing effective radioprotectants, with studies showing that it can enhance long-term survival in irradiated mice without increasing the risk of malignancies.[3]

This compound is a novel, potent small-molecule inhibitor of PUMA.[3] This guide summarizes the preclinical evidence demonstrating the potential of this compound to protect against radiation-induced damage by preventing apoptosis and promoting DNA repair.[3]

Mechanism of Action: PUMA Inhibition

This compound exerts its radioprotective effects by selectively inhibiting the overexpression of PUMA induced by radiation.[3] In the cellular response to radiation-induced DNA damage, the tumor suppressor protein p53 is activated.[1] p53 can then transcriptionally activate pro-apoptotic proteins, including PUMA, which in turn triggers the mitochondrial apoptotic pathway. By inhibiting PUMA, this compound effectively blocks this signaling cascade, thereby reducing apoptosis in irradiated cells.[3]

Caption: this compound's mechanism of action in inhibiting radiation-induced apoptosis.

In Vitro Efficacy of this compound

Preclinical studies have demonstrated the ability of this compound to protect human umbilical vein endothelial cells (HUVECs) from radiation-induced damage.[3]

Key In Vitro Findings

| Parameter | Vehicle-Treated Cells | This compound Treated Cells | Key Finding |

| Apoptosis Counts | Increased post-radiation | Significantly reduced | This compound ameliorates radiation-induced apoptosis.[3] |

| Cell Viability | Decreased post-radiation | Maintained | This compound protects against radiation-induced cell death.[3] |

Experimental Protocol: In Vitro Studies

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate media.

Irradiation Procedure:

-

Cells were exposed to gamma radiation.

Drug Administration:

-

This compound was administered to the treatment group, while the control group received a vehicle.

Endpoint Analysis:

-

Apoptosis Assay: Apoptosis was quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Western Blotting: Protein levels of PUMA were analyzed to confirm the inhibitory effect of this compound.[3]

Caption: Workflow for in vitro evaluation of this compound's radioprotective effects.

In Vivo Efficacy of this compound

The radioprotective effects of this compound have been confirmed in animal models.[3]

Key In Vivo Findings

| Animal Model | Treatment | Radiation Dose | Key Findings |

| Male BALB/c mice | 200 mg/kg this compound (administered 30 min before radiation) | Lethal dose | Notably enhanced survival rate.[3] |

| Male BALB/c mice | 200 mg/kg this compound | Sub-lethal dose | Ameliorated radiation-induced cell depletion.[3] |

| Male BALB/c mice | 200 mg/kg this compound | Sub-lethal dose | Promoted DNA recovery.[3] |

Experimental Protocol: In Vivo Studies

Animal Model:

-

Male BALB/c mice were used for the in vivo experiments.[3]

Irradiation Procedure:

-

Mice were exposed to total body gamma radiation.

Drug Administration:

-

The optimal effective dose of this compound was determined to be 200 mg/kg, administered 30 minutes prior to irradiation.[3]

Endpoint Analysis:

-

Survival Studies: The survival rate of the mice was monitored over a period of time post-irradiation.[3]

-

Histopathology: Tissues were collected and analyzed to assess radiation-induced damage and cell depletion.

-

DNA Damage and Recovery Assays: Methods such as the comet assay or immunohistochemistry for DNA damage markers (e.g., γH2AX) were likely used to evaluate DNA recovery.

Caption: Workflow for in vivo evaluation of this compound's radioprotective efficacy.

Summary and Future Directions

The preclinical data strongly suggest that this compound is a potent radioprotectant with a clear mechanism of action.[3] By inhibiting the PUMA-mediated apoptotic pathway, this compound effectively reduces radiation-induced cell death and promotes tissue recovery.[3] The in vivo studies have established an effective dose and administration schedule that significantly enhances survival in mice exposed to lethal doses of radiation.[3]

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To further characterize the absorption, distribution, metabolism, and excretion of this compound.

-

Toxicology studies: To establish a comprehensive safety profile of the compound.

-

Efficacy in combination with radiotherapy: To evaluate the potential of this compound to improve the therapeutic index of cancer radiotherapy by protecting normal tissues without compromising tumor control.

The promising preclinical profile of this compound warrants further investigation and development as a potential clinical candidate for radioprotection.

References

CLZ-8: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLZ-8 is a novel, potent small-molecule inhibitor of the p53 up-regulated mediator of apoptosis (PUMA), a critical protein in the initiation of apoptosis following DNA damage. Research has identified this compound as a promising radioprotective agent, capable of mitigating the harmful effects of ionizing radiation by modulating the DNA damage response (DDR). This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, and detailed experimental protocols for its investigation. The information presented herein is intended to support further research and development of this compound and similar compounds as potential therapeutic agents.

Introduction

Ionizing radiation is a cornerstone of cancer therapy; however, its efficacy is often limited by damage to healthy tissues. The development of radioprotective agents that can selectively shield normal cells from radiation-induced damage is a significant goal in oncology. The DNA damage response is a complex signaling network that is activated by radiation-induced DNA lesions. A key player in this response is the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis. PUMA is a potent pro-apoptotic Bcl-2 family protein that is transcriptionally activated by p53 and plays a crucial role in mediating p53-dependent apoptosis.

This compound has emerged as a selective inhibitor of PUMA, demonstrating a significant ability to protect cells from radiation-induced apoptosis and promote DNA recovery.[1] This guide will explore the molecular mechanisms underlying the effects of this compound on the DNA damage response, with a focus on its interaction with the PUMA-mediated apoptotic pathway.

Mechanism of Action

This compound exerts its radioprotective effects primarily through the inhibition of PUMA.[1] Following exposure to ionizing radiation, DNA double-strand breaks (DSBs) trigger the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases phosphorylate a range of downstream targets, including p53. Activated p53 then translocates to the nucleus and induces the transcription of target genes, including PUMA.

PUMA protein, in turn, translocates to the mitochondria where it binds to and inhibits anti-apoptotic Bcl-2 family members, such as Bcl-2 and Mcl-1. This inhibition releases the pro-apoptotic proteins Bak and Bax, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c. Cytochrome c then activates the caspase cascade, culminating in apoptotic cell death.

By inhibiting PUMA, this compound is believed to prevent the downstream activation of the apoptotic cascade, thereby allowing more time for DNA repair mechanisms to function and promoting cell survival.

Signaling Pathway

Caption: this compound's role in the DNA damage response pathway.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Condition | Reference |

| Mcl-1-PUMA Interface Inhibition (Ki) | 0.3 µM | - | Cell-free assay | [2] |

| PUMA-dependent Apoptosis Inhibition (IC50) | 38.93 ± 0.91 µM | DLD-1 | - | [3] |

| Protection of Irradiated HUVECs | Significant at 0-1 µM | HUVEC | 2 hours post-irradiation | [2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Condition | Reference |

| Optimal Effective Dose | 200 mg/kg | BALB/c mice | Intragastric administration 30 min before irradiation | [1] |

| Increase in Survival Rate | Notable increase | BALB/c mice | Post-irradiation | [1] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis of PUMA and Bcl-2 Family Proteins

This protocol describes the detection of protein expression levels in cell lysates.

Workflow Diagram:

References

Unveiling CLZ-8: A Novel Small-Molecule Inhibitor Targeting the Mcl-1-PUMA Interface for Radioprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of targeted therapeutics, the quest for novel small-molecule inhibitors that can modulate critical protein-protein interactions in disease pathways is paramount. This whitepaper provides a comprehensive technical overview of CLZ-8, a novel, orally active small-molecule inhibitor of the Myeloid Cell Leukemia-1 (Mcl-1) and p53 Upregulated Modulator of Apoptosis (PUMA) interface. This compound has demonstrated significant potential as a radioprotective agent by selectively inhibiting PUMA-dependent apoptosis, a key pathway in radiation-induced cell damage. This document details the mechanism of action, quantitative biological data, detailed experimental protocols, and the synthetic route of this compound, offering a foundational resource for researchers in oncology and radiation biology.

Introduction: The Therapeutic Promise of Targeting Mcl-1-PUMA Interaction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. Mcl-1, an anti-apoptotic Bcl-2 family member, is frequently overexpressed in various cancers, contributing to therapeutic resistance. PUMA, a pro-apoptotic BH3-only protein, is a critical mediator of apoptosis induced by DNA damage, including that caused by radiation therapy. The direct interaction between Mcl-1 and PUMA sequesters PUMA, thereby inhibiting apoptosis and promoting cell survival.

The disruption of the Mcl-1-PUMA interface presents a compelling therapeutic strategy. A small molecule capable of inhibiting this interaction could selectively induce apoptosis in cancer cells dependent on Mcl-1 for survival. Furthermore, by modulating PUMA's activity, such an inhibitor could offer a protective effect to normal tissues during radiotherapy, mitigating dose-limiting toxicities. This compound has emerged as a promising candidate embodying this dual-action potential.

This compound: A Profile of a Novel Mcl-1-PUMA Interface Inhibitor

This compound (also referred to as Compound 8) is an orally active small-molecule inhibitor designed to specifically target the interface between Mcl-1 and PUMA.[1] Its mechanism of action is centered on its ability to disrupt this critical protein-protein interaction, thereby influencing apoptotic signaling.

Mechanism of Action

This compound exhibits a dual mechanism of action. Firstly, it deactivates the anti-apoptotic function of Mcl-1 in cancer cells. Secondly, it reduces PUMA-dependent apoptosis, which is particularly relevant in the context of radiation damage to healthy tissues.[1] Studies have shown that following radiation exposure, this compound can suppress the induction of PUMA and the tumor suppressor protein p53.[1] This leads to a significant decrease in the levels of Mcl-1 and a concurrent increase in the levels of another anti-apoptotic protein, Bcl-XL.[1]

Figure 1: Signaling pathway of this compound in radioprotection.

Quantitative Biological Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the table below for ease of comparison.

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 0.3 µM | Dissociation constant for the inhibition of the Mcl-1-PUMA interaction. | [1] |

| In Vitro Efficacy (IC50) | 38.93 ± 0.91 µM | Concentration required to inhibit 50% of PUMA-dependent apoptosis in DLD-1 cells. | [2] |

| In Vivo Efficacy | 200 mg/kg | Optimal dose for radioprotective effects in mice when administered intragastrically 30 minutes prior to irradiation. |

Synthesis of this compound

The synthesis of this compound (Compound 8) has been reported and involves a multi-step chemical process. A schematic representation of the synthesis is provided below.

Figure 2: Synthetic workflow for this compound.

A detailed, step-by-step synthesis protocol is proprietary and not publicly available. The provided diagram illustrates the general synthetic workflow.

Detailed Experimental Protocols

To facilitate further research and validation of this compound's activity, this section provides detailed methodologies for key experiments.

In Vitro Cell Viability Assay (CCK-8)

This protocol is designed to assess the effect of this compound on the viability of Human Umbilical Vein Endothelial Cells (HUVECs) following radiation exposure.

Materials:

-

HUVECs

-

Complete cell culture medium (e.g., EGM-2)

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

Gamma irradiator

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0-1 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration. Incubate for 2 hours.

-

Irradiation: Expose the plate to a specified dose of gamma radiation (e.g., 8 Gy). A non-irradiated control plate should be handled in parallel.

-

Incubation: Return the plate to the incubator and incubate for an additional 24-48 hours.

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated, non-irradiated control.

Western Blot Analysis

This protocol details the procedure for analyzing the protein levels of p53, PUMA, Mcl-1, and Bcl-XL in cells treated with this compound and subjected to radiation.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-PUMA, anti-Mcl-1, anti-Bcl-XL, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions: 1:1000 for most antibodies.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Radioprotection Study in Mice

This protocol outlines a study to evaluate the radioprotective efficacy of this compound in a murine model.

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Gamma irradiator

-

Standard animal housing and care facilities

Procedure:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle + Radiation, this compound (different doses) + Radiation, Vehicle control, this compound control).

-

Drug Administration: Administer this compound or vehicle via intragastric gavage 30 minutes prior to irradiation. A typical effective dose is 200 mg/kg.

-

Irradiation: Expose the mice to a lethal dose of total body gamma irradiation (e.g., 7.5 Gy).

-

Monitoring: Monitor the mice daily for 30 days for survival, body weight changes, and signs of radiation sickness.

-

Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance between groups. Monitor and compare body weight changes.

Figure 3: Experimental workflow for the in vivo radioprotection study.

Conclusion and Future Directions

This compound represents a novel and promising small-molecule inhibitor of the Mcl-1-PUMA interface. Its dual ability to sensitize cancer cells to apoptosis while protecting normal tissues from radiation-induced damage positions it as a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this whitepaper provide a robust framework for researchers to build upon, exploring the full therapeutic potential of this compound in oncology and beyond. Future studies should focus on elucidating the detailed structural basis of its interaction with Mcl-1 and PUMA, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in a broader range of cancer models, both as a monotherapy and in combination with standard-of-care radiotherapy and chemotherapy.

References

Beyond PUMA: A Technical Guide to the Therapeutic Landscape of CLZ-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLZ-8 is a novel small-molecule inhibitor primarily identified for its potent and selective disruption of the Mcl-1-PUMA protein-protein interaction. This activity underlies its significant radioprotective effects and its potential in therapeutic areas where apoptosis modulation is critical. While the primary mechanism of this compound is well-documented to revolve around the inhibition of PUMA-dependent apoptosis, a comprehensive understanding of its full therapeutic potential necessitates an exploration of its molecular interactions beyond this primary target. This technical guide provides an in-depth analysis of the established mechanism of action of this compound, details its effects on associated signaling pathways, and addresses the current landscape of knowledge regarding its potential alternative therapeutic targets.

Primary Therapeutic Target: The Mcl-1-PUMA Interface

This compound is characterized as an orally active inhibitor of the interface between Myeloid Cell Leukemia-1 (Mcl-1) and the p53 Upregulated Modulator of Apoptosis (PUMA).[1][2][3] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family, which sequesters pro-apoptotic proteins like PUMA, thereby preventing the initiation of the intrinsic apoptotic cascade. PUMA, a BH3-only protein, is a critical mediator of apoptosis induced by various cellular stresses, including DNA damage from radiation.

This compound's therapeutic efficacy in radioprotection stems from its ability to bind to Mcl-1, preventing its interaction with PUMA.[1][2] This action liberates Mcl-1 to exert its anti-apoptotic function, thus protecting cells from radiation-induced damage.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in several studies. The following table summarizes the key quantitative data available for this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| Ki (Mcl-1-PUMA) | 0.3 µM | In vitro | [1] |

| IC50 (PUMA-dependent apoptosis) | 38.93 ± 0.91 µM | DLD-1 cells | [2] |

| Effective Dose (in vivo radioprotection) | 200 mg/kg | BALB/c mice | [3] |

Signaling Pathways Modulated by this compound

The primary activity of this compound on the Mcl-1-PUMA interface initiates a cascade of downstream effects on key signaling proteins involved in apoptosis regulation. The known molecular interactions and their consequences are visualized in the signaling pathway diagram below.

Caption: Signaling pathway of this compound's primary mechanism of action.

Effects on p53

Following cellular stress, such as radiation, the tumor suppressor protein p53 is activated.[3] Activated p53 upregulates the expression of PUMA, a key step in initiating apoptosis.[3] While this compound does not directly target p53, its downstream intervention in the PUMA pathway mitigates the pro-apoptotic signaling originating from p53 activation.

Modulation of Bcl-2 Family Proteins

This compound's interaction with Mcl-1 has a significant impact on the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. By preventing PUMA from sequestering Mcl-1, this compound ensures the bioavailability of this anti-apoptotic protein.[1] Furthermore, PUMA is also known to inhibit the anti-apoptotic protein Bcl-XL. By inhibiting PUMA, this compound indirectly leads to an increase in the functional levels of Bcl-XL, further contributing to cell survival.

Potential Therapeutic Targets Beyond PUMA

A thorough review of the current scientific literature reveals a notable lack of evidence for direct, high-affinity therapeutic targets of this compound beyond the Mcl-1-PUMA interface. To date, no comprehensive kinase profiling, off-target screening, or protein binding partner identification studies for this compound have been published. This indicates that the therapeutic effects of this compound observed so far are predominantly, if not exclusively, attributable to its potent inhibition of the PUMA-mediated apoptotic pathway.

The high selectivity of this compound for the Mcl-1-PUMA interaction is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities. However, the absence of data on other potential targets also represents a knowledge gap. Future research, including broad-spectrum kinase assays and proteome-wide binding studies, would be invaluable for a more complete understanding of this compound's pharmacological profile.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, a detailed protocol for a key experimental technique, Western Blotting, is provided below. This method is crucial for assessing the impact of this compound on the protein levels of PUMA, Mcl-1, p53, and Bcl-XL.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of PUMA, Mcl-1, p53, and Bcl-XL in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) following irradiation.

Materials:

-

HUVECs

-

Cell culture medium and supplements

-

This compound

-

Gamma irradiator

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PUMA, anti-Mcl-1, anti-p53, anti-Bcl-XL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours) prior to irradiation.

-

Expose cells to a specified dose of gamma radiation.

-

Incubate the cells for a further period (e.g., 24 hours) post-irradiation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

-

Caption: Experimental workflow for Western Blotting analysis.

Conclusion

This compound is a promising therapeutic agent with a well-defined primary mechanism of action as an inhibitor of the Mcl-1-PUMA interface. This activity underpins its observed radioprotective effects by modulating the apoptotic pathway. While the current body of research strongly supports this as its core therapeutic target, the exploration of potential off-target effects and alternative binding partners remains an open area for investigation. Further studies are warranted to fully delineate the molecular interaction profile of this compound, which will be crucial for its continued development and potential clinical translation.

References

Methodological & Application

Application Notes and Protocols for CLZ-8 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLZ-8 is a potent, orally active small-molecule inhibitor that targets the interface of Myeloid Cell Leukemia-1 (Mcl-1) and p53 Upregulated Modulator of Apoptosis (PUMA).[1] By disrupting the Mcl-1-PUMA interaction, this compound exhibits a dual activity: it can reduce PUMA-dependent apoptosis in normal cells, offering a radioprotective effect, while also deactivating the anti-apoptotic function of Mcl-1 in cancer cells, thereby promoting apoptosis.[1][2] These characteristics make this compound a valuable tool for studying the Bcl-2 family of proteins and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including cell viability assays, Western blotting, and luciferase reporter assays, with a focus on its effects on Human Umbilical Vein Endothelial Cells (HUVECs) and the human colorectal adenocarcinoma cell line DLD-1.

Mechanism of Action

This compound functions by binding to the BH3-binding groove of the anti-apoptotic protein Mcl-1, a key regulator of the intrinsic apoptosis pathway.[2][3] This binding prevents the pro-apoptotic protein PUMA from interacting with Mcl-1.[2] In cancer cells where Mcl-1 is often overexpressed and sequesters PUMA to prevent apoptosis, this compound releases PUMA, leading to the activation of the apoptotic cascade. Conversely, in normal tissues, inhibiting the radiation-induced overexpression of PUMA with this compound can protect cells from apoptosis.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture experiments.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target | Reference |

| Kᵢ | 0.3 μM | Mcl-1 | [1] |

| IC₅₀ | 38.93 ± 0.91 μM | PUMA-dependent apoptosis | [1] |

Table 2: Recommended Concentration Ranges for In Vitro Studies

| Cell Line | Assay | Concentration Range | Incubation Time | Reference |

| HUVEC | Radioprotection | 0 - 1 μM | 2 - 24 hours | [1] |

| DLD-1 | PUMA-dependent apoptosis inhibition | 0 - 160 μM | 48 hours | |

| A2780, MCF-7, SMMC-7721 | Apoptosis Induction | 20 - 50 μM (IC₅₀ range) | Not Specified | [2] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is designed to assess the effect of this compound on the viability of adherent cells, such as HUVECs or DLD-1.

Materials:

-

This compound

-

HUVEC or DLD-1 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS for DLD-1)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., for DLD-1, a range of 0-160 µM is suggested).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubate for the desired period (e.g., 48 hours for DLD-1 cells).

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-